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For Immediate Release

This guide provides a comprehensive statistical validation of the research data for ORIC-114, a

novel, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and

Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20

insertion mutations. The following analysis is intended for researchers, scientists, and drug

development professionals, offering an objective comparison of ORIC-114's performance

against other therapeutic alternatives, supported by experimental data.

ORIC-114 is a promising therapeutic candidate designed to address the unmet medical need

for effective treatments in non-small cell lung cancer (NSCLC) and other solid tumors harboring

EGFR or HER2 exon 20 insertion mutations, including those with central nervous system

(CNS) metastases.[1] Preclinical data have demonstrated its potential for superior potency and

selectivity compared to other EGFR inhibitors.[2]

Comparative Preclinical Efficacy
ORIC-114 has undergone rigorous preclinical testing, demonstrating significant anti-tumor

activity in various models. The following tables summarize its performance in comparison to

other EGFR/HER2 inhibitors.

Table 1: In Vitro Potency of EGFR/HER2 Inhibitors
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Compound
Target
Mutation

Cell Line IC50 (nM)
Wild-Type
EGFR
Selectivity

ORIC-114 EGFR ex20ins Various
Low to

subnanomolar
High[3]

Mobocertinib EGFR ex20ins Various 2.7–21.3[4] Moderate[4]

Poziotinib EGFR ex20ins Various Potent inhibitor Lower selectivity

CLN-081 EGFR ex20ins Various Potent inhibitor High

Zongertinib HER2 mutations Various
Potent HER2

inhibitor

Spares EGFR[5]

[6]

Table 2: In Vivo Efficacy in Xenograft Models

Compound Model Dosing
Tumor Growth
Inhibition (TGI)

CNS Activity

ORIC-114
EGFR ex20ins

NSCLC PDX

3 mg/kg, oral,

QD

>100%

(regressions)[1]

Superior to

mobocertinib

Mobocertinib
EGFR ex20ins

PDX
Not specified

Antitumor

efficacy

demonstrated[4]

Not specified

Poziotinib
EGFR ex20ins

models
Not specified

Antitumor activity

observed
Not specified

CLN-081
EGFR ex20ins

NSCLC PDX
Not specified

Superior to

BDTX-189 in

efficacy

Not specified

Zongertinib

HER2-dependent

NSCLC

xenografts

Not specified
Potent antitumor

activity[7][6]
Not specified
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Initial clinical data from the Phase 1/1b trial of ORIC-114 (NCT05315700) have shown a

favorable safety profile and promising anti-tumor activity in heavily pre-treated patients with

EGFR or HER2 exon 20 mutations.

Table 3: Clinical Efficacy in Patients with EGFR exon 20 Insertion+ NSCLC

Drug Trial Phase
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progression-
Free Survival
(PFS)

ORIC-114 Phase 1/1b

Data maturing;

notable systemic

and CNS

responses

observed

Data maturing Data maturing

Mobocertinib Phase 1/2 43%[8]

13.8 months (no

baseline brain

mets)[9]

7.3 months[8]

Poziotinib Phase 2

32% (investigator

assessed)[10]

[11]

5.0 months[12]
5.5 months[10]

[11]

CLN-081 Phase 1/2a

38.4% (overall);

41% (100 mg

BID)[13]

10 months

(overall); >21

months (100 mg

BID)[13]

10 months

(overall); 12

months (100 mg

BID)[13]

Table 4: Clinical Efficacy in Patients with HER2-Mutant NSCLC
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Drug Trial Phase
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progression-
Free Survival
(PFS)

ORIC-114 Phase 1/1b Data maturing Data maturing Data maturing

Trastuzumab

Deruxtecan

Phase 2

(DESTINY-

Lung01)

54.9%[14] 9.3 months[14] Not specified

Poziotinib Phase 2 27%[12] 5.0 months[12] 5.5 months[12]

Zongertinib Phase 1a

Objective

responses

observed

Data maturing Data maturing

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

transparency and reproducibility.

Preclinical In Vitro Cell-Based Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of ORIC-114 and

competitor compounds against various EGFR and HER2 mutant cell lines.

Methodology:

Cell Culture: Human cancer cell lines harboring specific EGFR exon 20 insertion mutations,

HER2 mutations, or wild-type EGFR were cultured in appropriate media supplemented with

fetal bovine serum and antibiotics.

Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution

of the test compounds (ORIC-114, mobocertinib, poziotinib, etc.) for 72 hours.

Viability Assessment: Cell viability was assessed using a commercial assay (e.g., CellTiter-

Glo® Luminescent Cell Viability Assay, Promega) that measures ATP levels.
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Data Analysis: Luminescence readings were normalized to vehicle-treated controls. IC50

values were calculated by fitting the dose-response data to a four-parameter logistic curve

using appropriate software (e.g., GraphPad Prism).

Preclinical In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ORIC-114 and competitor compounds in vivo.

Methodology:

Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were

used.

Tumor Implantation: Patient-derived xenograft (PDX) fragments or cultured cancer cells

expressing EGFR or HER2 exon 20 insertion mutations were subcutaneously implanted into

the flanks of the mice. For intracranial models, cells were stereotactically injected into the

brain.

Compound Administration: Once tumors reached a predetermined size, mice were

randomized into treatment and control groups. ORIC-114 and competitor drugs were

administered orally at specified doses and schedules (e.g., once daily).

Efficacy Evaluation: Tumor volume was measured regularly using calipers. For intracranial

models, tumor burden was monitored by bioluminescence imaging. Body weight was

monitored as an indicator of toxicity.

Endpoint: The study was terminated when tumors in the control group reached a specified

size or at a predetermined time point. Tumor growth inhibition (TGI) was calculated as the

percentage difference in the mean tumor volume between the treated and control groups.

Phase 1/1b Clinical Trial (NCT05315700)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor

activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2

alteration.

Methodology:
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Study Design: This is a multi-center, open-label, dose-escalation and dose-expansion study.

Patient Population: Patients with histologically or cytologically confirmed locally advanced or

metastatic solid tumors with a documented EGFR or HER2 exon 20 insertion mutation or

HER2 amplification/overexpression who have progressed on or are intolerant to standard

therapies.

Treatment: ORIC-114 is administered orally on a continuous daily dosing schedule in 28-day

cycles.

Assessments:

Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital

signs, and electrocardiograms.

Pharmacokinetics: Plasma concentrations of ORIC-114 are measured at various time

points.

Efficacy: Tumor responses are assessed every 8 weeks using Response Evaluation

Criteria in Solid Tumors (RECIST) v1.1.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms and processes involved in ORIC-114 research, the

following diagrams have been generated using Graphviz.
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Caption: EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.
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Caption: Preclinical to clinical research workflow for ORIC-114.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1682356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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